N-[3-(4-nitrophenoxy)propyl]-2-butanamine oxalate
Overview
Description
N-[3-(4-nitrophenoxy)propyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C15H22N2O7 and its molecular weight is 342.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.14270105 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) provides insight into the molecular properties and metabolic profiles critical for the preclinical development of compounds for androgen-dependent diseases. One study detailed the pharmacokinetics, metabolism, and extensive metabolization of a potent SARM in rats, which could be relevant for understanding the metabolism of complex nitro compounds in biological systems (Wu et al., 2006).
Antioxidative and Protective Effects
Another area of research focuses on the antioxidative and protective effects of certain compounds. For instance, DL-3-n-butylphthalide was shown to significantly delay the onset and progression of diabetic cataract by inhibiting oxidative stresses in a rat model (Wang et al., 2016). Such studies underline the potential therapeutic applications of nitro compounds and their derivatives in combating oxidative stress-related diseases.
Enzymatic Inhibition
Research on 3-Nitro-1-propanamine, a close structural analog of GABA, highlights its ability to inactivate GABA aminotransferase in a slowly reversible reaction, offering insights into the enzymatic inhibition mechanisms of nitro compounds and their potential therapeutic applications (Alston et al., 1987).
Photodegradation and Environmental Applications
The study of butamifos, an organophosphorus herbicide, underlines the importance of understanding the photodegradation pathways of nitro compounds. The research found that butamifos underwent photoinduced intramolecular oxygen transfer, leading to the formation of various polar compounds, indicating the environmental implications of nitro compound degradation (Katagi, 1993).
Chemiluminescence Reactions
Novel aryl oxalate esters derived from nitro compounds have been synthesized for use in peroxyoxalate chemiluminescence reactions, showing potential for high-sensitivity detection of hydrogen peroxide and fluorescent compounds (Imai et al., 1986). Such research indicates the applicability of nitro derivatives in analytical chemistry and sensor technology.
Properties
IUPAC Name |
N-[3-(4-nitrophenoxy)propyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3.C2H2O4/c1-3-11(2)14-9-4-10-18-13-7-5-12(6-8-13)15(16)17;3-1(4)2(5)6/h5-8,11,14H,3-4,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHVQSPXIBNPBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=CC=C(C=C1)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.